molecular formula C6H12Cl2N4O B3808072 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride

2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride

Cat. No.: B3808072
M. Wt: 227.09 g/mol
InChI Key: PYCQKPDTSNVDEX-UHFFFAOYSA-N
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Description

2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a pyrazole ring, an amino group, and an acetamide moiety, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced through nitration followed by reduction or by direct amination of the pyrazole ring.

    Acetamide formation: The acetamide moiety is introduced by reacting the amino-pyrazole intermediate with acetic anhydride or acetyl chloride.

    Methylation: The final step involves the methylation of the acetamide nitrogen using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For large-scale production with consistent quality.

    Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride involves its interaction with specific molecular targets:

    Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-amino-1H-pyrazol-1-yl)acetic acid dihydrochloride
  • Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride

Uniqueness

2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride is unique due to its specific structural features, such as the presence of both an amino group and an acetamide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-methylacetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.2ClH/c1-8-6(11)4-10-3-5(7)2-9-10;;/h2-3H,4,7H2,1H3,(H,8,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCQKPDTSNVDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C=C(C=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152853-30-9
Record name 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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